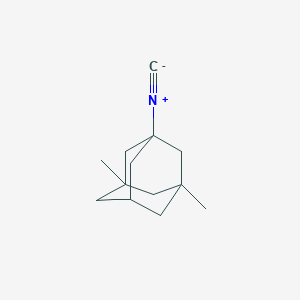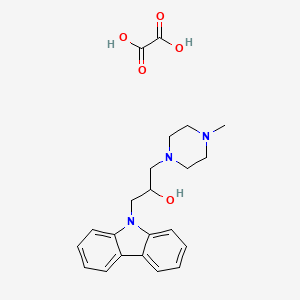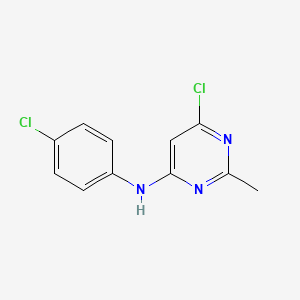![molecular formula C13H21NO2 B2616156 Tert-butyl 7-azaspiro[3.5]non-2-ene-2-carboxylate CAS No. 2287298-22-8](/img/structure/B2616156.png)
Tert-butyl 7-azaspiro[3.5]non-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-azaspiro[3.5]non-2-ene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. 5]non-2-ene-2-carboxylate.
Mechanism of Action
The mechanism of action of Tert-butyl 7-azaspiro[3.5]non-2-ene-2-carboxylate has been studied using computational methods. It has been shown to interact with biological targets by forming hydrogen bonds, π-π interactions, and hydrophobic interactions. This compound has been shown to have potential as an inhibitor of enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects
Tert-butyl 7-azaspiro[3.5]non-2-ene-2-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, and it has been shown to have potential as a neuroprotective agent. Additionally, this compound has been shown to have antitumor activity and potential applications in the treatment of cancer.
Advantages and Limitations for Lab Experiments
The advantages of Tert-butyl 7-azaspiro[3.5]non-2-ene-2-carboxylate for lab experiments include its ease of synthesis and its potential applications in drug discovery and development. However, the limitations of this compound include its low solubility in water and its potential toxicity, which requires caution in handling and use.
Future Directions
There are several future directions for the research and development of Tert-butyl 7-azaspiro[3.5]non-2-ene-2-carboxylate. These include the synthesis and evaluation of analogs of this compound for improved activity and selectivity, the investigation of its potential as a therapeutic agent for various diseases, and the development of novel synthetic methods for the production of this compound. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound for use in drug development.
Conclusion
Tert-butyl 7-azaspiro[3.5]non-2-ene-2-carboxylate is a chemical compound that has potential applications in various scientific research fields, including drug discovery and development. The synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of this compound have been extensively studied. Further research is needed to fully explore the potential of this compound for use in various applications.
Synthesis Methods
Tert-butyl 7-azaspiro[3.5]non-2-ene-2-carboxylate can be synthesized using different methods, including the one-pot synthesis method, which involves the reaction of tert-butyl 3-aminocrotonate with diethyl oxalate in the presence of sodium hydride. Another method involves the reaction of tert-butyl 3-aminocrotonate with diethyl oxalate in the presence of a catalytic amount of sodium ethoxide. The yield of the compound using these methods ranges from 60-90%.
Scientific Research Applications
Tert-butyl 7-azaspiro[3.5]non-2-ene-2-carboxylate has been used in scientific research for various applications, including as a ligand for the synthesis of metal complexes, as a precursor for the synthesis of biologically active compounds, and as a reagent for the synthesis of spirocyclic compounds. Additionally, this compound has potential applications in drug discovery and development due to its ability to interact with biological targets.
properties
IUPAC Name |
tert-butyl 7-azaspiro[3.5]non-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)10-8-13(9-10)4-6-14-7-5-13/h8,14H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZUWJWSUBSSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2(C1)CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-azaspiro[3.5]non-1-ene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2616073.png)
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B2616076.png)
![N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2616078.png)


![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)acetate](/img/structure/B2616084.png)
![7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B2616085.png)
![ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2616086.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2616091.png)
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B2616093.png)

![N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2616095.png)
